(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid
Description
The compound (3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylic acid is a complex polycyclic molecule featuring a decahydronaphtho[2,3-c]furan core. Key structural attributes include:
- A carboxylic acid group at position 2.
- A methyl group at position 2.
- An ethoxycarbonylamino substituent at position 7.
- Seven stereocenters (3R, 3aR, 4S, 4aR, 7R, 8aR, 9aR), which confer significant stereochemical complexity.
Properties
IUPAC Name |
6-(ethoxycarbonylamino)-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6/c1-3-23-17(22)18-10-4-5-11-9(6-10)7-12-13(14(11)15(19)20)8(2)24-16(12)21/h8-14H,3-7H2,1-2H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJNBOZDJDFHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C(=O)O)C(OC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid typically involves multiple steps, including the formation of the fused ring system and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring system through cyclization reactions.
Functional Group Introduction: Introduction of the ethoxycarbonyl and amino groups through nucleophilic substitution or addition reactions.
Chiral Resolution: Separation of the chiral isomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency and yield.
Process Optimization: Optimization of reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Use of advanced purification techniques such as crystallization and chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Addition: Addition of new groups to the existing structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Catalysts: Such as palladium or platinum for catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with Modified Substituents at Position 7
(a) 7-Amino Derivative Hydrochloride
- Name: (3R,3aR,4S,4aR,7R,8aR,9aR)-7-Amino-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylic acid hydrochloride
- CAS : 900186-80-3
- Key Differences: Replaces the ethoxycarbonylamino group with a primary amine. Exists as a hydrochloride salt, enhancing water solubility.
- Impact :
(b) Ethyl Carbamate Derivatives
- Example : [(1R,3aR,4aR,6S,8aR,9S,9aS)-9-[(1E)-2-[5-(3-Fluorophenyl)-2-pyridinyl]ethenyl]dodecahydro-1-methyl-3-oxonaphtho[2,3-c]furan-6-yl]carbamic acid ethyl ester
- Key Differences: Incorporates a fluorophenylpyridinyl moiety at position 8. Retains the ethyl carbamate group, similar to the target compound’s ethoxycarbonylamino substituent.
- Impact :
Analogs with Different Core Structures
(a) Naphtho[2,3-c]furan-1(3H)-one Derivatives
- Example : Naphtho[2,3-c]furan-1(3H)-one,4-(3,4-dihydroxyphenyl)-3a,4,9,9a-tetrahydro-6,7-dihydroxy-, (3aR,4S,9aS)
- CAS : 2643-01-8
- Key Differences :
- Substituted with dihydroxyphenyl and hydroxyl groups .
- Features a tetrahydrofuran ring instead of a decahydronaphthofuran system.
- Impact: Increased polarity due to hydroxyl groups, reducing lipophilicity (lower logP). Potential antioxidant or anti-inflammatory activity via phenolic groups .
(b) Octahydrophenanthrene Carboxylic Acid
- Example : (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-4a-carboxylic acid
- CAS : 3650-09-7
- Key Differences :
- Phenanthrene core instead of naphthofuran.
- Contains isopropyl and dimethyl groups.
- Impact: The bulky isopropyl group may hinder membrane permeability but improve metabolic stability.
Comparative Data Table
*Calculated based on molecular formula. †Estimated based on structural complexity.
Biological Activity
The compound (3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylic acid , also known by its CAS number 900161-13-9 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHN O |
| Molecular Weight | 339.384 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 570.2 ± 50.0 °C |
| Flash Point | 298.6 ± 30.1 °C |
| LogP | 0.90 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Interaction : It is hypothesized to modulate receptor activity on cell surfaces.
- Gene Expression : The compound could influence the expression of genes that are critical for various biological processes.
Antidiabetic Potential
Recent studies have highlighted the potential of compounds similar to (3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylic acid in diabetes management. For instance:
- Liver Receptor Homologue-1 (LRH-1) Agonism : Compounds that act as LRH-1 agonists have shown promise in protecting pancreatic islets from apoptosis and promoting insulin secretion in murine models of Type 1 Diabetes Mellitus (T1DM). This suggests a potential therapeutic pathway for managing diabetes through modulation of immune responses and enhancement of beta-cell function .
Anticancer Properties
Compounds with similar structural features have been investigated for their anticancer properties:
- Inhibition of Tumor Growth : Research indicates that certain naphtho-furan derivatives can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest in cancer cells . The specific mechanisms may involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies have reported on the efficacy and safety profiles of compounds related to (3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylic acid:
- Study on Diabetes Management :
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects of naphtho-furan derivatives on various cancer cell lines.
- Results : The derivatives exhibited dose-dependent cytotoxicity against breast and colon cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
